2-Neopentylpiperidine
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Overview
Description
2-Neopentylpiperidine is a useful research compound. Its molecular formula is C10H21N and its molecular weight is 155.285. The purity is usually 95%.
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Scientific Research Applications
Novel Toxic Alkaloid Research
2-Pentylpiperidine, a compound related to 2-Neopentylpiperidine, was identified as a novel volatile alkaloid in the toxic weed Conium maculatum L. This discovery led to further synthesis and study of its antinociceptive activity in mice, revealing both peripheral and central antinociceptive effects in specific dosage ranges (Radulović et al., 2012).
Dynamic Stereochemistry
The dynamic stereochemistry of N-neopentylpiperidines was investigated using NMR spectroscopy and molecular mechanics calculations. This study provided insights into the relative importance of ring inversion, exocyclic bond rotation, and nitrogen inversion in these compounds (Anderson et al., 1998).
Medicinal Chemistry
This compound derivatives have been explored in medicinal chemistry, particularly in the development of natural product-derived chemotherapeutic agents. This research highlighted the potential of these compounds in drug discovery for various diseases, including cancer (Lee, 2010).
Bioactive Diketopiperazines
Diketopiperazines, which include derivatives of this compound, were reviewed for their bioactive diversity and potential in drug discovery. This research covered various structure types and bioactivities, such as anti-tumor and neuroprotective effects (Wang et al., 2013).
Neoglycolipidation of Peptides
Neoglycolipidation of glucagon-like peptide 1 analogues, including this compound derivatives, was studied for enhancing the efficacy of peptide-based drugs. This approach balanced lipophilicity, directed soluble oligomer formation, and mediated albumin binding, demonstrating potent in vivo efficacy (van Witteloostuijn et al., 2017).
Neuromuscular Pharmacology
The effects of 4-methyl-2-aminopyridine, similar to this compound, were studied on neuromuscular transmission and muscle contractility, revealing its unique mechanism in facilitating neuromuscular transmission by inhibiting cholinesterase (Kiloh et al., 1981).
Future Directions
Piperidines, including 2-Neopentylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on developing new synthesis methods and exploring the potential applications of this compound in the pharmaceutical industry.
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a variety of biological targets. For instance, some piperidine derivatives act as agonists or antagonists at postjunctional nicotinic receptors . .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on the specific compound and its targets. Some piperidine derivatives, for example, act by modulating the activity of their target receptors
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary widely. Some factors that can influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds include their chemical structure and the specific biological systems they interact with
Properties
IUPAC Name |
2-(2,2-dimethylpropyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-10(2,3)8-9-6-4-5-7-11-9/h9,11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVIHSGXAWYJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.